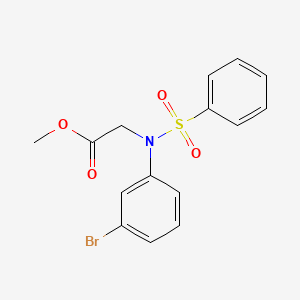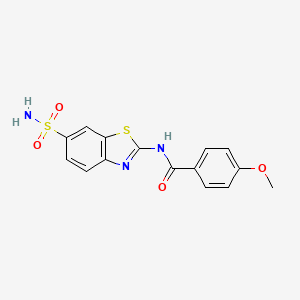
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol: is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol typically involves the reaction of 1,4-dimethylpyrazole with an appropriate aldehyde or ketone under reducing conditions. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(1,3-Dimethylpyrazol-4-yl)ethanol
- (1S)-1-(1,4-Dimethylpyrazol-5-yl)ethanol
- (1S)-1-(1,4-Dimethylpyrazol-2-yl)ethanol
Uniqueness
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(1S)-1-(1,4-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-4-9(3)8-7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTQDEHICJBLMW-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)

![2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2918069.png)


![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)


![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)

![2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
